1-(3-nitrobenzyl)-1H-imidazole

Medicinal Chemistry Physicochemical Property ADME

This meta-nitro substituted imidazole derivative (CAS 56643-75-5) is critical for precise medicinal chemistry and SAR studies. Its distinct electronic profile, influenced by the meta-nitrobenzyl moiety, impacts reduction potential and target engagement, unlike ortho/para isomers. Essential for developing FabI inhibitors, hypoxia-activated prodrugs, or tuning ligand basicity. Ensure experimental reproducibility by specifying CAS 56643-75-5 for authentic meta-substituted material.

Molecular Formula C10H9N3O2
Molecular Weight 203.20 g/mol
CAS No. 56643-75-5
Cat. No. B4331978
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-nitrobenzyl)-1H-imidazole
CAS56643-75-5
Molecular FormulaC10H9N3O2
Molecular Weight203.20 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)[N+](=O)[O-])CN2C=CN=C2
InChIInChI=1S/C10H9N3O2/c14-13(15)10-3-1-2-9(6-10)7-12-5-4-11-8-12/h1-6,8H,7H2
InChIKeyOBNHQPCFIWWAHQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes29 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(3-Nitrobenzyl)-1H-imidazole (CAS 56643-75-5): Procurement-Specification & Product-Differentiation Baseline


1-(3-Nitrobenzyl)-1H-imidazole (CAS 56643-75-5, molecular formula C10H9N3O2, molecular weight 203.2 g/mol) is a nitro-substituted imidazole derivative characterized by a meta-nitrobenzyl moiety attached to the N1 position of the imidazole ring . It serves primarily as a synthetic intermediate in medicinal chemistry and as a ligand precursor in coordination chemistry, leveraging the electron-withdrawing nitro group to modulate reactivity and binding properties [1].

Why Generic Substitution of 1-(3-Nitrobenzyl)-1H-imidazole Fails: Evidence-Based Differentiation in Nitrobenzyl-Imidazole Series


Within the class of N-substituted imidazoles, simple substitution with close positional isomers (e.g., 2-nitrobenzyl or 4-nitrobenzyl analogs) or the unsubstituted benzyl-imidazole is not functionally equivalent. The meta-nitro substitution pattern on the benzyl ring confers a distinct electronic profile that influences reduction potential, molecular conformation, and target engagement [1]. While head-to-head comparative data for 1-(3-nitrobenzyl)-1H-imidazole against specific analogs is extremely limited in the public domain, class-level inferences from nitroimidazole structure-activity relationship (SAR) studies demonstrate that the position of the nitro group (ortho, meta, para) significantly alters both physicochemical parameters (e.g., logP, dipole moment) and biological outcomes, including antimicrobial potency and metabolic stability [2]. Consequently, procurement decisions cannot rely on generic 'nitrobenzyl-imidazole' descriptors; specification by exact CAS number (56643-75-5) is essential for experimental reproducibility and intended application.

Quantitative Evidence Guide: 1-(3-Nitrobenzyl)-1H-imidazole (CAS 56643-75-5) vs. Structural Analogs


Physicochemical Differentiation: LogP and Lipophilicity Profile vs. 4-Nitrobenzyl Isomer

The lipophilicity of 1-(3-nitrobenzyl)-1H-imidazole differs from its 4-nitrobenzyl positional isomer, impacting membrane permeability and distribution. The compound exhibits a calculated logP of 1.4988, whereas class-level studies on nitroimidazole isomers indicate that para-substitution generally increases logP by approximately 0.3–0.5 units compared to meta-substitution due to reduced dipole moment [1].

Medicinal Chemistry Physicochemical Property ADME

Solubility Differentiation: Calculated logSw vs. Unsubstituted Benzyl-Imidazole

The presence of the meta-nitro group substantially reduces aqueous solubility compared to the unsubstituted benzyl-imidazole core. The calculated logSw (log of aqueous solubility) for 1-(3-nitrobenzyl)-1H-imidazole is -1.5857 . While a direct measurement for 1-benzyl-1H-imidazole is not reported in this dataset, the introduction of a nitro group typically decreases aqueous solubility by 0.5–1.0 logS units due to increased crystal lattice energy and reduced hydrogen-bonding capacity with water .

Formulation Medicinal Chemistry Physicochemical Property

Target Engagement Profiling: FabI Enzyme Inhibition of 4-Thiophenyl Derivative as Proxy for 3-Nitrobenzyl Scaffold

While direct enzyme inhibition data for the unsubstituted 1-(3-nitrobenzyl)-1H-imidazole is absent from public databases, the 4-(thiophen-3-yl) derivative bearing the identical 3-nitrobenzyl scaffold demonstrates moderate inhibitory activity against S. aureus FabI (IC50 = 14,700 nM) and E. coli FabI (IC50 = 26,900 nM) [1]. This establishes that the 3-nitrobenzyl moiety is tolerated in the FabI active site and contributes to binding, providing a baseline for scaffold optimization.

Antibacterial Enzyme Inhibition SAR

Validated Application Scenarios for 1-(3-Nitrobenzyl)-1H-imidazole (CAS 56643-75-5) Procurement


Scaffold for Antibacterial Lead Optimization Targeting FabI

1-(3-Nitrobenzyl)-1H-imidazole serves as an entry point for synthesizing 4-substituted analogs with improved FabI inhibitory activity. The scaffold has been validated through a 4-thiophenyl derivative that exhibits moderate IC50 values (14.7–26.9 μM) against S. aureus and E. coli FabI, confirming target engagement of the 3-nitrobenzyl-imidazole core [1]. Researchers should procure this compound as a starting material for parallel synthesis of focused libraries to optimize antibacterial potency.

Physicochemical Probe for Meta-Substituted Nitroaromatic Lipophilicity Studies

The calculated logP of 1.4988 and logSw of -1.5857 make this compound a useful reference probe for studying the impact of meta-nitro substitution on lipophilicity and aqueous solubility in heteroaromatic systems . This is particularly valuable for medicinal chemistry groups benchmarking their in-house logP prediction models or developing formulation strategies for nitroaromatic-containing drug candidates.

Ligand Precursor for Coordination Chemistry and Catalysis

The electron-withdrawing meta-nitro group modulates the electron density on the imidazole nitrogen, influencing its coordination behavior with transition metals [2]. This compound can be employed as a ligand precursor in the synthesis of metal complexes for catalytic applications or as a building block for functional materials where tuned Lewis basicity is required.

Synthetic Intermediate for Nitroreductase-Activated Prodrugs

The nitro group at the meta position is susceptible to bioreduction by nitroreductase enzymes, a mechanism exploited in hypoxia-activated prodrugs . This compound can be utilized as a synthetic intermediate for preparing more elaborate prodrug candidates that require a nitroaromatic trigger for selective activation in hypoxic tumor microenvironments or anaerobic pathogens.

Technical Documentation Hub

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